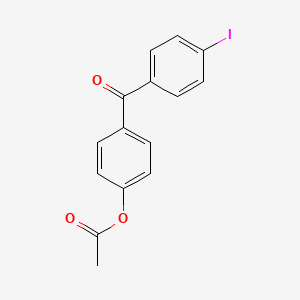

4-Acetoxy-4'-iodobenzophenone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-(4-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTOVLJRCHFHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641702 | |

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-52-2 | |

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanism Studies of 4 Acetoxy 4 Iodobenzophenone

Photoreactivity of the Benzophenone (B1666685) Chromophore

The photochemical behavior of 4-Acetoxy-4'-iodobenzophenone is largely dictated by the benzophenone chromophore. This structural unit is well-known for its rich and varied photoreactivity upon absorption of ultraviolet light.

Excited State Characterization and Dynamics

Upon absorption of UV radiation, the benzophenone moiety is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This excitation primarily involves the promotion of an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group (an n→π transition). The molecule can also undergo π→π* transitions, although the n→π* transition is typically the lowest in energy for benzophenones in non-polar solvents.

A key characteristic of the benzophenone chromophore is its highly efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the corresponding triplet state (T₁). This process is exceptionally fast, occurring on the sub-nanosecond timescale, meaning that the majority of the photochemical reactions of benzophenone derivatives originate from the triplet state. acs.org The triplet state has a longer lifetime than the singlet state, allowing it to participate in various intermolecular and intramolecular reactions. The nature of the lowest triplet state (nπ* or ππ*) is crucial for its reactivity and can be influenced by substituents and the solvent environment. acs.org For substituted benzophenones, the spectral characteristics and lifetimes of the triplet states are extremely sensitive to the position and nature of the substituent groups. acs.org

Photoinduced Electron Transfer and Hydrogen Atom Abstraction Mechanisms

The triplet excited state of benzophenone is a powerful oxidant and can engage in photoinduced electron transfer (PET) with suitable electron donors. In a PET process, an electron is transferred from a donor molecule to the excited benzophenone, resulting in the formation of a benzophenone radical anion and a donor radical cation. The feasibility of PET is governed by the redox potentials of the benzophenone and the donor molecule. Such processes are fundamental in understanding how molecules like this can initiate photochemical reactions. rsc.orgrsc.org

Perhaps the most characteristic reaction of the benzophenone triplet state is hydrogen atom abstraction. The nπ* triplet state exhibits radical-like character on the carbonyl oxygen atom, enabling it to abstract a hydrogen atom from a suitable hydrogen-donor substrate (R-H). This process yields a benzophenone ketyl radical and a substrate-derived radical (R•). This reactivity is particularly efficient from triplet states with significant nπ* character. acs.org In the context of this compound, potential hydrogen donors could be solvent molecules or other solutes present in the reaction medium.

Photolytic Alpha-Cleavage Pathways

Alpha-cleavage, also known as a Norrish Type I reaction, is a characteristic photochemical process for ketones. wikipedia.org This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For an unsymmetrical ketone like this compound, cleavage can occur on either side of the carbonyl group, leading to the formation of two different pairs of radicals.

Cleavage of the 4-acetoxyphenyl-carbonyl bond: This would generate a 4-acetoxyphenyl radical and a 4-iodobenzoyl radical.

Cleavage of the 4-iodophenyl-carbonyl bond: This would result in a 4-iodophenyl radical and a 4-acetoxybenzoyl radical.

The relative efficiency of these two pathways depends on the stability of the radicals formed. The subsequent reactions of these radicals, such as recombination or reaction with the solvent, determine the final photoproducts. Studies on related benzoin (B196080) derivatives have shown that α-cleavage is a significant photochemical pathway, leading to the generation of radical species that can be detected by techniques like nanosecond transient absorption spectroscopy. mdpi.com

Transformations Involving the Aryl Iodide Moiety

The presence of the aryl iodide group makes this compound an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides (C-I > C-Br > C-Cl) for oxidative addition to low-valent transition metal centers, such as Palladium(0), which is a crucial step in many catalytic cycles. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful tool for forming new bonds at the carbon atom bearing the iodine. frontiersin.org Palladium-catalyzed reactions are particularly prominent in this area. dntb.gov.ua The general mechanism for these reactions typically involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The aryl iodide (Ar-I) reacts with a low-valent metal complex, typically Pd(0), which inserts into the carbon-iodine bond to form a high-valent organopalladium(II) intermediate (Ar-Pd-I). libretexts.org

Transmetalation or Migratory Insertion: In reactions like the Suzuki or Sonogashira coupling, a second organic group is transferred to the palladium center from an organometallic reagent (transmetalation). libretexts.orglibretexts.org In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond (migratory insertion). libretexts.orgnih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

The aryl iodide moiety of this compound is a versatile handle for constructing new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com For this compound, a Suzuki coupling would allow for the introduction of a new aryl or vinyl group at the 4'-position.

| Parameter | Typical Conditions for Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Ethanol (B145695), Water (often as a mixture) |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

| Temperature | Room Temperature to 140 °C |

Data compiled from multiple sources. libretexts.orgikm.org.mymdpi.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.govyoutube.com This reaction is a powerful tool for vinylation of aryl rings. Reacting this compound with an alkene under Heck conditions would append a vinyl group to the iodophenyl ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. fu-berlin.de

| Parameter | Typical Conditions for Heck Reaction |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |

| Ligands | PPh₃, P(o-tol)₃, phosphine-free systems |

| Base | Et₃N, NaOAc, Na₂CO₃ |

| Solvent | DMF, NMP, Acetonitrile (B52724), Toluene |

| Temperature | > 100 °C |

Data compiled from multiple sources. nih.govfu-berlin.denih.gov

Sonogashira Reaction: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is a reliable method for the synthesis of arylalkynes. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free versions have also been developed. libretexts.orgorganic-chemistry.org This reaction would allow for the introduction of an alkyne functionality onto the 4-iodophenyl ring of the starting material.

| Parameter | Typical Conditions for Sonogashira Coupling |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, Piperidine, Pyrrolidine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

Data compiled from multiple sources. wikipedia.orgresearchgate.netbeilstein-journals.org

Carbon-Heteroatom Bond Forming Reactions (e.g., C-O, C-N, C-S)

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions to form new carbon-heteroatom bonds. Aryl iodides are highly reactive substrates for these transformations, typically showing greater reactivity than the corresponding bromides or chlorides.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.org While direct studies on this compound are not prevalent, the reactivity of similar aryl iodides is well-established. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.orglibretexts.org The choice of ligand is crucial for catalytic efficiency, with bulky, electron-rich phosphine ligands often providing the best results for coupling aryl halides. nih.gov Given the stability of the acetate (B1210297) group to the typical bases used (e.g., NaOt-Bu, Cs₂CO₃), this reaction can be performed chemoselectively at the C-I position.

C-O and C-S Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, is traditionally used to form carbon-oxygen and carbon-sulfur bonds from aryl halides. wikipedia.orgorganic-chemistry.org Modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions than the harsh temperatures originally required. nih.govmdpi.com For C-S bond formation, efficient and simple ligand-free, copper(I)-catalyzed systems have been developed that are highly effective for coupling aryl iodides with thiols. uu.nl These reactions provide a direct pathway to synthesize aryl ethers and aryl thioethers from this compound.

The table below summarizes typical conditions for these cross-coupling reactions as applied to aryl iodides.

| Coupling Type | Catalyst System (Typical) | Nucleophile | Base (Typical) | Solvent (Typical) | Ref. |

| C-N (Buchwald-Hartwig) | Pd(OAc)₂ / Ligand (e.g., X-Phos) | Primary/Secondary Amine | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | beilstein-journals.orgmtak.hu |

| C-O (Ullmann-type) | CuI / Ligand (e.g., Phenanthroline) | Alcohol, Phenol (B47542) | K₂CO₃, Cs₂CO₃ | DMF, Toluene | wikipedia.orgmdpi.com |

| C-S (Ullmann-type) | CuI (ligand-free) | Thiol | K₂CO₃ | DMF | uu.nl |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a strong nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In this compound, the benzoyl group acts as an electron-withdrawing group, deactivating the iodo-substituted ring towards electrophilic substitution and activating it towards nucleophilic attack. However, a carbonyl group is only a moderate activator compared to a nitro group. Furthermore, iodide is an excellent leaving group but has low electronegativity, making the initial nucleophilic attack less favorable compared to a substrate like an aryl fluoride.

Therefore, uncatalyzed SNAr reactions on this compound are expected to be slow and require forcing conditions or very strong nucleophiles. Transition metal-catalyzed reactions, such as the Ullmann condensation, are often considered copper-catalyzed nucleophilic aromatic substitutions and provide a more viable pathway for substitution on such substrates. organic-chemistry.orgwikipedia.org

Radical Reaction Pathways of Aryl Iodides

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to homolytic cleavage to form aryl radicals. This can be initiated thermally or photochemically.

The benzophenone moiety within the molecule is a well-known photosensitizer. libretexts.org Upon absorption of UV light, benzophenone can be excited to a triplet state. researchgate.net This excited state can potentially induce or facilitate the cleavage of the C-I bond, leading to the formation of a 4-acetoxybenzoylphenyl radical.

R-I + hν → R• + I•

Once formed, this aryl radical can participate in a variety of subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 4-acetoxybenzophenone.

Radical Cyclization: If an appropriate unsaturated group is present elsewhere in the molecule or in an intermolecular substrate, the aryl radical can add across the multiple bond in a cyclization reaction. wikipedia.orgnih.gov

Reaction with Radical Scavengers: The radical can be trapped by other radical species or scavengers present in the reaction medium.

Photochemical reactions involving aryl iodides can lead to aryl–aryl bond formation through photocyclization, proceeding via triplet aryl cation intermediates without the need for catalysts or reagents. dntb.gov.ua The presence of the benzophenone chromophore makes photochemistry a particularly relevant reaction pathway for this compound. cymitquimica.com

Chemical Transformations of the Acetate Ester

The acetate ester group is a protecting group for the phenolic hydroxyl function and can be readily transformed or removed.

Hydrolysis and Transesterification Reactions

Hydrolysis: The acetoxy group can be hydrolyzed to the corresponding phenol (4-hydroxy-4'-iodobenzophenone) under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method, typically involving treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. The reaction proceeds via nucleophilic acyl substitution and is generally irreversible due to the deprotonation of the resulting phenol. A similar process is used to hydrolyze poly(4-acetoxystyrene). google.com

Acid-Catalyzed Hydrolysis: This reaction is carried out by heating the ester with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This process is reversible.

Transesterification: The acetate group can be exchanged for another ester group by reacting this compound with an alcohol in the presence of an acid or base catalyst. A mild method for deacetylation that proceeds via transesterification involves using a catalytic amount of acetyl chloride in methanol. researchgate.net This effectively converts the acetate ester into a methyl ester (in this case, liberating the free phenol and forming methyl acetate).

Selective Cleavage and Modification of the Acetoxy Group

In a multifunctional molecule like this compound, the selective removal of the acetyl group without affecting the ketone or the aryl-iodide bond is crucial for synthetic applications. Several mild and chemoselective methods are available for the deprotection of phenolic acetates.

| Reagent/Catalyst | Conditions | Selectivity Notes | Ref. |

| Lipase (e.g., from porcine pancreas) | Organic Solvent (e.g., THF) | Enzymatic; highly chemoselective for phenolic acetoxy groups over other esters. | nih.gov |

| Thiophenol / cat. K₂CO₃ | NMP, reflux | Cleaves aryl acetates selectively over aryl methyl ethers and some alkyl esters. | cmu.edu |

| Acetyl chloride (catalytic) | Methanol | Mild transesterification; chemoselective removal of acetyl groups in the presence of other esters. | researchgate.net |

These methods offer pathways to unmask the phenolic hydroxyl group under conditions that are compatible with the other functional groups present in the molecule.

Stereochemical Aspects and Chiral Derivatization in Reaction Pathways

While specific research focusing exclusively on the stereochemical aspects and chiral derivatization of this compound is not extensively documented in publicly available literature, the inherent chemical functionalities of this molecule provide a basis for exploring potential stereoselective transformations and the synthesis of chiral derivatives. The core of its reactivity in this context lies in the prochiral nature of the carbonyl group.

The ketone's carbonyl carbon is sp²-hybridized and trigonal planar, meaning it lacks a chiral center. However, the two faces of the plane, the Re and Si faces, are stereochemically distinct. A nucleophilic attack on this carbonyl carbon can proceed from either face. In the absence of any chiral influence, attack from either side is equally probable, resulting in a racemic mixture of the corresponding chiral alcohol. However, in the presence of a chiral reagent, catalyst, or auxiliary, one pathway can be favored over the other, leading to an excess of one enantiomer.

A primary pathway for introducing chirality to the this compound scaffold is through the asymmetric reduction of the ketone to a chiral secondary alcohol, (4-acetoxyphenyl)(4'-iodophenyl)methanol. This transformation can be achieved using various chiral reducing agents or catalytic systems. For instance, chiral borane (B79455) reagents, or catalytic hydrogenation with chiral metal complexes, are well-established methods for the enantioselective reduction of prochiral ketones. The choice of catalyst and reaction conditions is crucial in determining the enantiomeric excess (e.e.) of the resulting alcohol.

Although direct experimental data for the asymmetric reduction of this compound is scarce, studies on analogous substituted benzophenones demonstrate the feasibility of such transformations. The data in the table below, derived from studies on similar substrates, illustrates the potential for high enantioselectivity in the reduction of the benzophenone core.

| Substrate | Catalyst/Reagent | Reaction Conditions | Enantiomeric Excess (e.e.) |

| Benzophenone | (S)-CBS-oxazaborolidine, BH₃·SMe₂ | THF, -20 °C | >95% |

| 4-Chlorobenzophenone | RuCl₂(S)-BINAP/(S,S)-DPEN | 2-propanol, H₂, 30 atm | 98% |

| 3-Methoxybenzophenone | Rh(I)/(S,S)-Chiraphos | Methanol, H₂, 20 atm | 92% |

This table presents representative data for the asymmetric reduction of benzophenone and its derivatives to highlight the potential for achieving high enantioselectivity in the reduction of this compound under similar conditions.

Once a chiral center is introduced, for instance, through the aforementioned asymmetric reduction, the resulting enantiomers of (4-acetoxyphenyl)(4'-iodophenyl)methanol could be separated or their enantiomeric purity determined using chiral derivatizing agents (CDAs). A chiral derivatizing agent is an enantiomerically pure compound that reacts with both enantiomers of a racemic mixture to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques such as HPLC or distinguished by NMR spectroscopy.

For example, the chiral alcohol derived from this compound could be reacted with a chiral carboxylic acid like Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters. The relative amounts of these diastereomers, and thus the enantiomeric composition of the original alcohol, could then be determined.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the two aromatic rings will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The protons of the acetoxy group's methyl moiety are expected to be the most upfield, appearing as a sharp singlet around δ 2.3 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the benzophenone (B1666685) moiety is expected to have the most downfield chemical shift (around δ 195 ppm). The carbons of the aromatic rings will resonate in the δ 120-140 ppm range. The carbon of the acetoxy group's methyl group will appear significantly upfield (around δ 21 ppm), while the carbonyl carbon of the acetoxy group will be in the δ 168-170 ppm region.

Predicted ¹H and ¹³C NMR Data for 4-Acetoxy-4'-iodobenzophenone:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetoxy Methyl Protons | ~2.3 (s, 3H) | ~21.0 |

| Aromatic Protons | ~7.2 - 7.9 (m, 8H) | ~122 - 145 |

| Acetoxy Carbonyl Carbon | - | ~169.0 |

| Benzophenone Carbonyl Carbon | - | ~195.0 |

Note: The predicted values are based on the analysis of similar compounds and established spectroscopic principles. s = singlet, m = multiplet.

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each of the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the acetoxy methyl protons to the acetoxy carbonyl carbon and the aromatic carbon to which the acetoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the case of this compound, it could help to confirm the through-space relationships between protons on the two different aromatic rings, providing insights into the molecule's conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of iodine and differentiating it from other compounds with the same nominal mass. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₅H₁₁IO₃).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of this compound and for identifying any volatile impurities.

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component.

The fragmentation pattern of this compound in the mass spectrometer would be expected to show characteristic fragments resulting from the cleavage of the ester bond and the bonds within the benzophenone core. Key fragments would likely include ions corresponding to the loss of the acetoxy group, the iodo-benzoyl cation, and the acetoxy-benzoyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the separation, detection, and quantification of this compound in complex mixtures. The combination of liquid chromatography's separation power with the high sensitivity and selectivity of mass spectrometry allows for the robust analysis of this compound.

A typical LC-MS method for a compound of this nature would likely employ reverse-phase chromatography, utilizing a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

In terms of mass spectrometric detection, this compound could be ionized using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), likely in positive ion mode. The protonated molecule [M+H]⁺ would be the expected precursor ion. Tandem mass spectrometry (MS/MS) would be employed for structural confirmation and to enhance selectivity in complex matrices. Collision-Induced Dissociation (CID) of the precursor ion would be expected to yield characteristic fragment ions.

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways:

Loss of the acetoxy group: A neutral loss of acetic acid (CH₃COOH, 60 Da) or ketene (B1206846) (CH₂CO, 42 Da) from the precursor ion is a highly probable fragmentation pathway for the acetoxy moiety.

Cleavage of the benzophenone backbone: Fission at the carbonyl bridge can lead to the formation of benzoyl-type fragment ions. The presence of the iodine atom on one of the phenyl rings would result in a characteristic isotopic pattern for fragments containing this part of the molecule.

Table 1: Predicted LC-MS/MS Parameters for this compound

| Parameter | Predicted Value/Condition |

| Ionization Mode | Positive ESI or APCI |

| Precursor Ion [M+H]⁺ | m/z 395.0 |

| Potential Fragment Ions | m/z 353.0 (loss of ketene) |

| m/z 335.0 (loss of acetic acid) | |

| m/z 231.0 (iodobenzoyl cation) | |

| m/z 105.0 (benzoyl cation) | |

| LC Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid or ammonium acetate |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Studies

For the analysis of a small molecule like this compound, a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), would be applied to the sample surface. acs.org The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the desorption and ionization of the analyte. By systematically scanning the sample with the laser and acquiring a mass spectrum at each position, a two-dimensional ion map can be generated, revealing the distribution of the compound.

Given the presence of a carbonyl group, on-tissue chemical derivatization could potentially be employed to enhance the ionization efficiency and detection sensitivity of this compound in a MALDI-MSI experiment. chemrxiv.orgnih.gov

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carbonyl groups (both ketone and ester) and the aromatic rings.

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The benzophenone ketone C=O stretch typically appears in the region of 1650-1670 cm⁻¹. proprep.combrainly.com The acetoxy group's ester C=O stretch is expected at a higher frequency, generally between 1735-1750 cm⁻¹. libretexts.orgmodares.ac.ir

C-O Stretching: The acetoxy group will also exhibit C-O stretching bands, typically in the 1200-1250 cm⁻¹ region. modares.ac.ir

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. brainly.com

C-I Stretching: The carbon-iodine bond is expected to produce a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Ester C=O Stretch | 1735 - 1750 |

| Ketone C=O Stretch | 1650 - 1670 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Acetoxy C-O Stretch | 1200 - 1250 |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be characterized by signals from the benzophenone and acetoxy moieties.

C=O Stretching: Similar to the IR spectrum, two carbonyl stretching bands would be expected. For benzophenone, the C=O stretching vibration is observed around 1659 cm⁻¹. acs.org The acetoxy C=O stretch would likely appear at a higher wavenumber.

Aromatic Ring Vibrations: The aromatic rings will produce several strong bands in the Raman spectrum, including the ring breathing modes.

Acetoxy Group Vibrations: The acetoxy group has characteristic Raman bands, such as the O-C=O in-plane deformation. nih.gov

Table 3: Predicted Raman Shifts for this compound based on Benzophenone and Acetic Acid Data

| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Reference Compound |

| Ketone C=O Stretch | ~1659 | Benzophenone acs.org |

| Aromatic Ring Modes | 1000 - 1600 | Benzophenone researchgate.net |

| Acetoxy C=O Stretch | ~1665 | Acetic Acid researchgate.net |

| Acetoxy O-C=O Bending | ~645 | Acetylated Wood nih.gov |

Electronic Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be primarily determined by the benzophenone chromophore.

Benzophenone itself typically exhibits two main absorption bands. researchgate.netmdpi.com A strong absorption band around 250-260 nm is attributed to a π → π* transition of the conjugated system. A weaker, longer-wavelength band, often appearing as a shoulder around 330-350 nm, is due to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.netmdpi.com

The presence of the acetoxy group, being an auxochrome, is expected to cause a slight red shift (bathochromic shift) of the π → π* band. The iodine substituent on the other phenyl ring is also known to influence the UV-Vis spectra of aromatic compounds, often leading to a red shift and an increase in the molar absorptivity of the absorption bands. acs.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (nm) | Comments |

| π → π | 260 - 280 | Strong absorption, influenced by both acetoxy and iodo substituents. |

| n → π | 340 - 360 | Weak absorption, characteristic of the carbonyl group. |

Fluorescence and Phosphorescence Spectroscopy

Benzophenone itself is a classic example of a molecule that exhibits strong phosphorescence at low temperatures and negligible fluorescence at room temperature in solution. This is attributed to a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). The ISC process, which involves a change in electron spin multiplicity, is facilitated by the small energy gap between the S₁ (n,π) and T₁ (n,π) states and the significant spin-orbit coupling in the carbonyl group.

The introduction of substituents onto the benzophenone rings can significantly alter its photophysical properties. In the case of this compound, both the acetoxy and iodo groups are expected to play crucial roles.

Fluorescence Characteristics

Generally, benzophenone derivatives exhibit weak fluorescence, if any, due to the rapid and efficient intersystem crossing. The acetoxy group, being electron-donating, may slightly increase the fluorescence quantum yield compared to unsubstituted benzophenone by potentially raising the energy of the n,π* state relative to the π,π* state. However, the dominant effect is likely to be the "heavy-atom effect" of the iodine substituent.

The presence of the iodine atom is expected to significantly enhance spin-orbit coupling. This enhancement provides a more efficient pathway for intersystem crossing, thereby further quenching the already weak fluorescence. Consequently, this compound is predicted to be a very weak fluorophore, with its fluorescence likely being undetectable or having a very low quantum yield in most solvents at room temperature.

Phosphorescence Characteristics

The most prominent luminescent feature of this compound is expected to be its phosphorescence. The efficient intersystem crossing, further promoted by the internal heavy-atom effect of iodine, would lead to a high population of the triplet state. This, in turn, would result in strong phosphorescence, particularly in rigid matrices or at low temperatures where non-radiative decay pathways are minimized.

The iodine atom is anticipated to not only increase the phosphorescence quantum yield but also to shorten the phosphorescence lifetime. This is because the enhanced spin-orbit coupling increases the probability of the spin-forbidden T₁ → S₀ radiative transition.

The acetoxy group's influence on phosphorescence is likely to be more subtle, possibly causing slight shifts in the emission wavelength compared to 4-iodobenzophenone.

Anticipated Spectroscopic Data

While experimental values are not available, a qualitative comparison with related compounds allows for the postulation of expected photophysical parameters. The following tables provide a hypothetical but scientifically grounded representation of the fluorescence and phosphorescence data for this compound in comparison to benzophenone and 4-iodobenzophenone.

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|

| Benzophenone | ~330 | ~400-450 | <0.01 | <1 |

| 4-Iodobenzophenone | ~340 | ~410-460 | <<0.01 | <<1 |

| This compound | ~345 | ~415-470 | Extremely Low | Very Short |

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Phosphorescence Quantum Yield (Φp) | Phosphorescence Lifetime (τp, ms) |

|---|---|---|---|---|

| Benzophenone | ~340 | ~450-550 | ~0.8 | ~5 |

| 4-Iodobenzophenone | ~350 | ~460-560 | >0.8 | <5 |

| This compound | ~355 | ~465-570 | High | Significantly Shorter than Benzophenone |

Computational and Theoretical Studies of 4 Acetoxy 4 Iodobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and geometry of molecules like 4-acetoxy-4'-iodobenzophenone.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves minimizing the energy of the molecule with respect to the coordinates of its atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O (carbonyl) | 1.22 Å |

| C-I (iodophenyl) | 2.10 Å | |

| C-O (ester) | 1.35 Å | |

| C-C (inter-ring) | 1.50 Å | |

| Bond Angles | Phenyl-C-Phenyl | 121.5° |

| O=C-Phenyl | 119.8° | |

| Dihedral Angles | Phenyl-C-C-Phenyl | 35.2° |

| Iodo-Phenyl-C-C | 179.5° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, the HOMO is typically localized on the electron-rich acetoxy-substituted phenyl ring, while the LUMO is often centered on the carbonyl group and the iodo-substituted phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.58 | Localized on the acetoxy-phenyl moiety |

| LUMO | -1.89 | Localized on the benzoyl-iodophenyl moiety |

| HOMO-LUMO Gap (ΔE) | 4.69 | Indicator of chemical reactivity |

DFT calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data can help in the structural confirmation of the molecule.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule (e.g., C=O stretch, C-I stretch). A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C=O (carbonyl) | 195.2 | 194.8 |

| C-I (iodophenyl) | 98.5 | 98.1 |

| C-O (acetoxyphenyl) | 155.8 | 155.4 |

| CH₃ (acetyl) | 21.3 | 21.1 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions and photophysical properties, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the energies of the electronic excited states, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

For this compound, TD-DFT calculations can predict the strong π → π* transitions characteristic of the aromatic system and the weaker n → π* transition associated with the carbonyl group. The calculated oscillator strength for each transition indicates its intensity in the absorption spectrum.

Table 4: Predicted Electronic Transitions for this compound via TD-DFT

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.25 | 381 | 0.002 | n → π |

| S₂ | 4.10 | 302 | 0.450 | HOMO → LUMO (π → π) |

| S₃ | 4.55 | 272 | 0.210 | HOMO-1 → LUMO (π → π*) |

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. The highest point along this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could study reactions such as the hydrolysis of the ester group or a nucleophilic attack at the carbonyl carbon. DFT calculations can locate the geometry of the transition state and compute the activation energy barrier, providing a detailed, step-by-step picture of the reaction mechanism.

Table 5: Hypothetical Energy Profile for a Nucleophilic Addition to the Carbonyl Group

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + Nucleophile) | 0.0 |

| Transition State | +15.5 |

| Intermediate | -5.2 |

| Products | -12.8 |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and using statistical methods to find a mathematical equation that relates these descriptors to an observed reactivity parameter. mdpi.com

For a series of substituted benzophenones, including this compound, a QSRR model could be developed to predict, for example, their reaction rates in a specific transformation. DFT-calculated descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges can be used to build a robust QSRR model.

Table 6: Example of a Hypothetical QSRR Equation for Reactivity

Reactivity = c₀ + c₁ (HOMO Energy) + c₂ (Dipole Moment) + c₃ (Molecular Volume)

| Descriptor | Coefficient | Value for this compound | Contribution |

| Intercept (c₀) | 2.50 | - | 2.50 |

| HOMO Energy (c₁) | -0.85 | -6.58 eV | 5.60 |

| Dipole Moment (c₂) | 0.21 | 2.8 D | 0.59 |

| Molecular Volume (c₃) | -0.01 | 280 ų | -2.80 |

| Predicted Reactivity | 5.89 |

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules at an atomistic level. For this compound, MD simulations can elucidate the dynamic behavior of the molecule in various solvent environments, revealing crucial information about its solvation shell and the nature of its intermolecular interactions. Although direct and extensive MD studies specifically targeting this compound are not widely available in the current body of literature, we can construct a detailed and scientifically grounded picture by drawing upon computational studies of structurally analogous compounds, such as benzophenone (B1666685), iodobenzene (B50100), and aromatic esters. These studies provide a robust framework for understanding the key interactions that govern the behavior of this compound in solution.

The primary functional groups of this compound that dictate its interactions are the benzophenone carbonyl group, the iodine atom, and the acetoxy group. Each of these moieties contributes uniquely to the molecule's solvation thermodynamics and its potential to form non-covalent bonds with surrounding solvent molecules or other solutes.

Solvation Effects

The process of solvation involves the arrangement of solvent molecules around a solute molecule, a process driven by a combination of electrostatic and van der Waals forces. MD simulations can quantify these effects by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

In a polar protic solvent like water or methanol (B129727), the solvation of this compound would be dominated by the formation of hydrogen bonds. The carbonyl oxygen of the benzophenone core and the carbonyl oxygen of the acetoxy group are both strong hydrogen bond acceptors. Simulations on benzophenone in protic solvents have shown that solvent molecules form a well-defined and tightly bound first solvation shell around the carbonyl oxygen. dtu.dkresearchgate.net For this compound, we would expect to see distinct peaks in the oxygen-hydrogen RDFs for both carbonyl groups, indicating stable hydrogen bonding.

The iodine atom, due to its size and polarizability, also plays a significant role in structuring the surrounding solvent. In aqueous solution, the solvation shell around an iodine atom is less ordered than around a smaller ion, but it still influences the orientation of water molecules. mtak.hunccr-must.ch The large, soft nature of the iodine atom leads to favorable dispersion interactions with a variety of solvents.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the primary interactions would be dipole-dipole forces. The large dipole moment of the benzophenone core would strongly orient the solvent molecules in its vicinity. The acetoxy group would further contribute to these dipolar interactions.

In nonpolar solvents like hexane (B92381) or toluene, the solvation would be driven by weaker van der Waals and dispersion forces. The aromatic rings of the benzophenone structure would likely engage in π-stacking interactions with aromatic solvents like toluene. researcher.life

A hypothetical radial distribution function analysis from a simulation in a mixed solvent system, such as water/methanol, could yield data similar to that presented in the interactive table below.

| Solute Atom | Solvent Atom | Peak Distance (Å) | Coordination Number |

|---|---|---|---|

| Carbonyl Oxygen (Benzophenone) | Water Hydrogen | 1.85 | 1.2 |

| Carbonyl Oxygen (Benzophenone) | Methanol Hydroxyl Hydrogen | 1.90 | 0.8 |

| Carbonyl Oxygen (Acetoxy) | Water Hydrogen | 1.95 | 1.0 |

| Iodine | Water Oxygen | 3.60 | 5.5 |

| Iodine | Methanol Methyl Carbon | 4.20 | 3.0 |

Intermolecular Interactions

Beyond general solvation, MD simulations can identify and characterize specific, directional intermolecular interactions. For this compound, the most significant of these are hydrogen bonds and halogen bonds.

Hydrogen Bonding: As noted, the two carbonyl oxygens are primary sites for hydrogen bonding with protic solvents. The strength and dynamics of these bonds can be analyzed by monitoring their distance and angle over the course of a simulation. The average lifetime of these hydrogen bonds provides insight into the stability of the local solvent structure.

π-Interactions: The two phenyl rings provide sites for π-π stacking with other aromatic molecules or aromatic amino acid side chains (like phenylalanine, tyrosine, or tryptophan). These interactions are crucial for the binding of molecules in protein pockets and for self-assembly processes.

The relative contributions of these different interaction types can be estimated using energy decomposition analysis on snapshots from an MD trajectory. A representative breakdown of these interaction energies with different molecular partners is presented in the interactive table below.

| Interaction Partner | Electrostatic | Halogen Bonding | Van der Waals (Dispersion) | Total Energy |

|---|---|---|---|---|

| Water | -8.5 | N/A | -3.2 | -11.7 |

| Dimethyl Sulfoxide (DMSO) | -6.2 | -2.5 | -4.1 | -12.8 |

| Benzene (B151609) | -0.5 | N/A | -5.5 (π-stacking) | -6.0 |

| Tryptophan (in a protein active site) | -4.8 | -3.1 | -7.5 (π-stacking) | -15.4 |

Applications in Advanced Chemical Synthesis and Materials Science Research

4-Acetoxy-4'-iodobenzophenone as a Versatile Synthetic Intermediate

The utility of this compound in synthesis stems from its distinct reactive sites, which can be addressed selectively to build molecular complexity. The iodo-substituent and the ketone carbonyl group are primary handles for forming new carbon-carbon and carbon-heteroatom bonds, while the acetoxy group offers further opportunity for functionalization.

The true value of this compound as a synthetic precursor lies in its capacity to participate in a variety of powerful cross-coupling reactions, primarily leveraging the carbon-iodine bond. This functionality makes it an excellent building block for constructing elaborate molecular architectures that are often pursued in medicinal chemistry and materials science. nih.gov

The aryl iodide is a highly effective functional group for transition-metal-catalyzed reactions. For instance, the carbonylative Suzuki–Miyaura reaction is a prominent method for synthesizing diaryl ketones, highlighting the broad utility of aryl halides in constructing the benzophenone (B1666685) scaffold itself. nih.gov Similarly, the iodo-group on this compound can be readily employed in a range of coupling reactions to append new molecular fragments.

Key Synthetic Transformations:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, extending the molecular framework.

Sonogashira Coupling: Reaction with terminal alkynes, a crucial step in the synthesis of conjugated systems and complex natural product analogs. nih.gov

Heck Coupling: Formation of carbon-carbon bonds by reacting with alkenes.

Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds, introducing amine functionalities that are prevalent in pharmacologically active compounds. mdpi.com

Furthermore, the benzophenone ketone can be targeted for nucleophilic additions (e.g., Grignard or organolithium reagents) or reduction to a secondary alcohol, which can then be used in subsequent transformations. The acetoxy group can be easily hydrolyzed to a phenol (B47542), providing an additional site for etherification or esterification, thus adding another layer of synthetic versatility. This multi-functional nature allows for a stepwise and controlled approach to the synthesis of complex target molecules. lkouniv.ac.innih.gov

Table 1: Potential Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Resulting Bond | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Construction of biaryl and styrenyl systems |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Synthesis of conjugated enynes and aryl alkynes |

| Heck | Alkene | C-C (alkene) | Arylation of double bonds |

| Buchwald-Hartwig | Amine | C-N | Formation of arylamines |

| Stille | Organostannane | C-C | Versatile C-C bond formation |

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create libraries of structurally diverse small molecules from a common starting material in a limited number of steps. nih.govscispace.com This approach is critical for exploring chemical space in drug discovery and chemical biology. nih.govmdpi.comcam.ac.uk Molecules with multiple, orthogonally reactive functional groups are ideal substrates for DOS because they allow for divergent, branching reaction pathways. scispace.com

This compound is an exemplary scaffold for DOS strategies. Its three distinct functional domains—the aryl iodide, the ketone, and the acetoxy group—can be modified using different classes of chemical reactions. For example, a synthetic chemist could:

Perform a Sonogashira coupling at the iodide site.

Reduce the ketone to an alcohol.

Hydrolyze the acetate (B1210297) to a phenol.

By changing the order of these operations and the specific reagents used at each step, a single starting material can give rise to a wide array of products with varied molecular frameworks and functional group displays. This strategic functionalization is at the core of DOS, enabling the efficient generation of compound libraries for high-throughput screening. nih.gov

Integration into Polymeric and Advanced Materials

The structural features of this compound also make it a candidate for incorporation into polymers and other advanced materials, where its properties can be harnessed to create functional materials.

While direct polymerization of this compound is not straightforward, it can be chemically modified to create a polymerizable monomer. For instance, reactions targeting the ketone or the aryl rings could introduce a vinyl or other polymerizable group.

A more direct path involves leveraging its structure in the synthesis of condensation polymers like polyamides, polyimides, or polyesters after suitable functional group modification. The core benzophenone structure is known for imparting thermal stability and rigidity to polymer backbones.

A related monomer, 4-acetoxystyrene, is readily polymerized and its polymers can be subsequently hydrolyzed to poly(4-hydroxystyrene), a key material in photoresist technologies. epo.orggoogle.com Research on copolymers of 4-acetoxystyrene demonstrates how the acetoxy functionality can be carried through polymerization and modified afterward. uq.edu.au Analogously, a polymer containing the this compound moiety could be designed to combine the properties of the benzophenone core with the reactivity of the iodo- and acetoxy- groups for post-polymerization modification or crosslinking.

The benzophenone moiety is one of the most widely used Type II photoinitiators and photocrosslinking agents. nih.govresearchgate.net Upon absorption of UV radiation (typically around 350 nm), the benzophenone carbonyl group is excited from its ground state to a singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing. nih.gov This triplet state is a highly reactive diradical that can abstract a hydrogen atom from a nearby molecule (such as a polymer chain), creating a reactive radical on that molecule. researchgate.net

Mechanism of Benzophenone-Induced Crosslinking:

Photoexcitation: Benzophenone absorbs a UV photon (hν) and forms an excited triplet state (BP*).

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a polymer chain (P-H), creating a polymer radical (P•) and a ketyl radical.

Crosslinking: Two polymer radicals (P•) combine to form a covalent crosslink (P-P).

This C-H activation chemistry allows for the covalent bonding of polymer chains, turning a liquid resin into a solid film or a soluble polymer into an insoluble network. nih.gov Benzophenone derivatives are widely incorporated into polymer backbones or used as additives to facilitate photocuring of coatings, inks, and adhesives. nih.govacs.org this compound could function in this capacity, where the acetoxy and iodo substituents would modulate its photochemical properties, such as its absorption wavelength and initiation efficiency. The presence of electron-withdrawing groups can influence the reactivity of the triplet radical and facilitate the cross-linking process. nih.gov

Table 2: Comparison of Photoactivatable Moieties

| Moiety | Activation Wavelength | Reactive Species | Key Feature |

|---|---|---|---|

| Benzophenone | ~350 nm | Triplet Radical | Abstracts H-atoms; efficient intersystem crossing |

| Diazirine | ~350-380 nm | Carbene | Highly reactive; inserts into C-H and N-H bonds |

| Aryl Azide | <300 nm | Nitrene | Highly reactive but can undergo rearrangement |

Development of Novel Catalytic Systems Utilizing Benzophenone Derivatives

Beyond their role in photopolymerization, benzophenone derivatives are finding increasing use in the development of advanced catalytic systems. Their photochemical properties make them excellent candidates for use as photosensitizers in dual catalytic cycles.

In such systems, the benzophenone derivative absorbs visible or UV light and then transfers its energy to a second catalyst (often a transition metal complex), enabling it to perform a desired chemical transformation. For example, a dual catalytic system combining a benzophenone photosensitizer with a nickel catalyst has been successfully used for direct benzylic C–H acylation. rsc.org Similarly, combining benzophenone's photocatalytic activity with a copper catalyst has been shown to enable Giese-type reactions while suppressing unwanted polymerizations. researchgate.net

Furthermore, the benzophenone scaffold can be functionalized to act as a ligand that coordinates to a metal center. By modifying the aryl rings with phosphine (B1218219), amine, or other coordinating groups, chemists can create ligands that not only bind to a metal but also possess inherent photochemical or photophysical properties, potentially leading to novel light-driven catalytic cycles. acs.org The presence of the iodo- and acetoxy- groups on this compound provides convenient handles for synthesizing such advanced, multi-functional ligands for catalysis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-acetoxystyrene |

| poly(4-hydroxystyrene) |

Rational Design and Synthesis of Derivatives for Specific Chemical Functions

The strategic modification of this compound to create derivatives with tailored chemical functionalities is a cornerstone of advanced chemical synthesis and materials science research. The presence of the iodo-substituent on one of the phenyl rings and the acetoxy group on the other provides two distinct points for chemical manipulation, allowing for the rational design of novel molecules with specific properties. The acetoxy group can be readily hydrolyzed to a hydroxyl group, which can then be further functionalized. However, the carbon-iodine bond is a particularly versatile handle for introducing a wide array of new functional groups through various cross-coupling reactions. This enables the synthesis of a diverse library of benzophenone derivatives for applications in fields such as organic electronics, photopolymerization, and medicinal chemistry.

The primary strategies for the derivatization of the 4'-iodo position of the benzophenone core involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The most prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The rational design of derivatives using this method involves selecting an appropriate boronic acid to introduce a specific organic moiety at the 4'-position. For instance, coupling with arylboronic acids can extend the π-conjugated system of the benzophenone core, a strategy often employed in the development of materials for organic light-emitting diodes (OLEDs). mdpi.com By carefully choosing the arylboronic acid, the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength of the resulting molecule, can be finely tuned.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This method is particularly useful for introducing linear, rigid alkyne units into the molecular structure. The resulting enynes and arylalkynes are valuable intermediates in the synthesis of more complex molecules and have been utilized in the creation of functional materials and pharmaceuticals. wikipedia.orglibretexts.org The introduction of an alkyne can significantly influence the photophysical properties of the benzophenone derivative, making this a key strategy in the design of novel photoactive materials.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds by reacting the aryl iodide with an amine. wikipedia.org This allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and carbazoles, at the 4'-position. The resulting arylamine derivatives of benzophenone are of significant interest in materials science, particularly for the development of host and emitter materials for OLEDs, due to their charge-transporting and luminescent properties. mdpi.com The choice of the amine coupling partner is crucial in designing molecules with the desired electronic and photophysical characteristics.

The rational design of this compound derivatives extends to their application as photoinitiators in polymerization processes. The benzophenone moiety is a well-known photosensitizer, and by attaching other functional groups, its performance can be enhanced. For example, introducing electron-donating groups can red-shift the absorption spectrum, allowing for the use of longer wavelength light sources for curing, which is advantageous in many industrial applications.

In the context of medicinal chemistry, the benzophenone scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov The derivatization of this compound through cross-coupling reactions allows for the synthesis of analogues with potential therapeutic applications, such as anti-inflammatory or anticancer agents. The systematic variation of the substituent at the 4'-position enables the exploration of structure-activity relationships (SAR) to identify compounds with improved potency and selectivity.

The following table summarizes the rational design and synthesis of various derivatives from a 4-iodobenzophenone precursor, which is structurally analogous to this compound, highlighting the versatility of this chemical scaffold.

| Derivative Type | Synthetic Method | Reagents & Conditions | Intended Chemical Function/Application |

| Biaryl Benzophenones | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Extended π-conjugation for OLED materials, tuning of electronic properties. |

| Arylalkynyl Benzophenones | Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Introduction of rigid, linear moieties for functional materials, precursors for complex syntheses. |

| Arylamino Benzophenones | Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Synthesis of charge-transporting and emissive materials for OLEDs, exploration of SAR in medicinal chemistry. |

| Functionalized Photoinitiators | Various (e.g., Esterification of the hydroxyl group after deacetylation) | Acyl chlorides, isocyanates, etc. | Enhanced photoinitiation efficiency, red-shifted absorption for specialized curing applications. |

| Potential Therapeutic Agents | Cross-coupling reactions followed by further modifications | Diverse coupling partners and reaction sequences | Exploration of biological activity (e.g., anti-inflammatory, anticancer) through SAR studies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetoxy-4'-iodobenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling for the iodobenzophenone backbone. For the acetoxy group, acetylation of a hydroxyl precursor (e.g., 4-hydroxy-4'-iodobenzophenone) using acetic anhydride under acidic catalysis is common. Reaction efficiency depends on temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst choice (e.g., H₂SO₄ or BF₃·Et₂O). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for removing byproducts like unreacted iodine or acetylated impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the acetoxy methyl group at δ ~2.3 ppm (singlet) in ¹H NMR and ~170 ppm (carbonyl) in ¹³C NMR. The iodine substituent deshields adjacent aromatic protons, causing distinct splitting patterns (e.g., doublets at δ ~7.5–8.5 ppm) .

- IR : Confirm the acetyl C=O stretch at ~1750–1770 cm⁻¹ and aromatic C-I vibrations at ~500–600 cm⁻¹.

- Mass Spectrometry : Expect a molecular ion peak at m/z ~354 (C₁₅H₁₁IO₃) with fragmentation patterns reflecting loss of acetyl (CH₃CO) or iodine .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are likely?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation via hydrolysis of the acetoxy group yields 4-hydroxy-4'-iodobenzophenone, detectable by TLC (Rf shift) or HPLC. Accelerated stability studies (40°C/75% RH for 14 days) can quantify degradation kinetics using Arrhenius modeling .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s molecular geometry?

- Methodological Answer : Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding or π-π interactions) versus gas-phase DFT calculations. To reconcile:

Perform X-ray crystallography and compare bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set).

Analyze Hirshfeld surfaces to quantify intermolecular interactions in the crystal lattice.

Use polarizable continuum models (PCM) in DFT to simulate solvent effects .

Q. How can computational models predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electron-rich iodine sites susceptible to oxidative addition with palladium catalysts.

- Mechanistic Studies : Simulate transition states for Pd(0) insertion into the C-I bond. Compare activation energies with experimental yields under varying conditions (e.g., ligand type: PPh₃ vs. SPhos; base: K₂CO₃ vs. CsF) .

Q. What experimental designs minimize side reactions when functionalizing this compound via nucleophilic aromatic substitution?

- Methodological Answer :

- Optimized Conditions : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Add NaH or KOtBu as a base to deprotonate nucleophiles (e.g., amines, thiols).

- Competing Pathways : Monitor for acetoxy hydrolysis (controlled by anhydrous conditions) or iodine displacement by weaker nucleophiles (mitigated via temperature modulation: 60–80°C) .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in HPLC purity assays vs. NMR integration for this compound batches?

- Methodological Answer :

Systematic Calibration : Use certified reference standards for HPLC (e.g., USP-grade) and ensure NMR relaxation delays (>5× T₁) for quantitative accuracy.

Impurity Profiling : LC-MS can identify co-eluting impurities undetected by UV.

Statistical Validation : Apply Grubbs’ test to exclude outliers and report mean ± SD across triplicate analyses .

Q. What comparative studies validate the biological activity of this compound against analogous benzophenones?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Test in vitro against 4'-methoxy or 4'-nitro derivatives. Measure IC₅₀ in enzyme inhibition assays (e.g., tyrosine kinase) or cellular uptake via LC-MS/MS.

- Molecular Docking : Compare binding affinities to target proteins (e.g., PARP-1) using AutoDock Vina. Correlate with experimental IC₅₀ values .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。